
Bambuterol
Descripción general
Descripción
Bambuterol is a long-acting beta2-adrenoceptor agonist used primarily in the treatment of asthma and other conditions characterized by bronchospasm. It is a prodrug of terbutaline, meaning it is metabolized in the body to produce the active compound terbutaline . This compound is known for its ability to relax smooth muscles in the airways, thereby easing breathing in patients with obstructive airway diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bambuterol involves several steps. One common method starts with the reaction between 3’,5’-dihydroxyacetophenone and dimethylcarbamoyl chloride to produce 5-acetyl-1,3-phenylene bis(dimethylcarbamate). This intermediate is then halogenated with bromine to form 5-(bromoacetyl)-1,3-phenylene bis(dimethylcarbamate). The final step involves the reaction of this compound with tert-butylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pH, and reaction times to ensure the efficient conversion of intermediates to the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bambuterol undergoes several types of chemical reactions, including:
Hydrolysis: This compound is hydrolyzed by butyrylcholinesterase to produce terbutaline.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Catalyzed by butyrylcholinesterase in the body.
Oxidation: Requires oxidizing agents such as potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Often involves nucleophiles like sodium hydroxide.
Major Products
Hydrolysis: Produces terbutaline.
Oxidation and Reduction: Can produce various oxidized or reduced forms of this compound.
Substitution: Results in substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Management of Bronchial Asthma
Overview : Bambuterol is a prodrug that converts to terbutaline, a potent β2-adrenergic receptor agonist. It is administered orally and has been shown to provide effective relief from asthma symptoms.
Clinical Studies :
- A study involving fifty patients with chronic bronchial asthma evaluated the effectiveness of 10 mg of this compound administered once daily for two weeks. The results indicated significant improvements in pulmonary function tests, including forced vital capacity (FVC) and forced expiratory volume in one second (FEV1). Notably, the mean FEV1 values increased by 20% at day 7 and by 33% at day 14 compared to baseline values .
- Additionally, the study found a reduction in the frequency of rescue bronchodilator use, highlighting this compound's efficacy in managing asthma symptoms over time .
Table 1: Clinical Effects of this compound on Asthma Management
Parameter | Baseline | Day 7 | Day 14 |
---|---|---|---|
Mean FEV1 (L) | 2.05 | +20% | +33% |
Mean Symptom Score | - | 3.80 | 1.80 |
Rescue Bronchodilator Use | - | Decreased | Decreased |
Potential Repurposing for Alzheimer's Disease
Recent research has suggested that this compound may have applications beyond respiratory diseases, particularly in neurodegenerative conditions such as Alzheimer's disease.
Mechanism of Action :
- This compound's dual action involves inhibition of butyrylcholinesterase and activation of β2-adrenergic receptors, which may help maintain cholinergic neurotransmission . The compound has demonstrated neuroprotective effects in cell cultures exposed to amyloid-beta peptides, which are implicated in Alzheimer's pathology.
Research Findings :
- A study using a mouse model showed that intranasal administration of this compound in a liposomal gel formulation could enhance bioavailability in the central nervous system while minimizing peripheral side effects associated with terbutaline release . This method significantly improved neuronal survival and synapse preservation compared to control groups.
Table 2: Neuroprotective Effects of this compound in Alzheimer's Disease Models
Parameter | Control Group | This compound Group |
---|---|---|
Neuronal Survival (%) | - | Increased |
Synapse Preservation (%) | - | Increased |
Tau Hyperphosphorylation Reduction (%) | - | Significant |
Pharmacokinetics and Formulation Innovations
The pharmacokinetic profile of this compound is critical for its therapeutic efficacy. Traditional oral administration has limitations due to poor blood-brain barrier penetration.
Innovative Formulation :
Mecanismo De Acción
Bambuterol exerts its effects by stimulating beta2-adrenergic receptors, which leads to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells . Additionally, this compound acts as a cholinesterase inhibitor, prolonging the duration of action of certain drugs .
Comparación Con Compuestos Similares
Bambuterol is often compared to other long-acting beta2-adrenoceptor agonists such as:
Salbutamol: Unlike this compound, salbutamol is not a prodrug and has a shorter duration of action.
Formoterol: Similar in its long-acting properties but differs in its onset of action and receptor selectivity.
Salmeterol: Another long-acting beta2-agonist with a different chemical structure and pharmacokinetic profile.
Uniqueness
This compound’s uniqueness lies in its prodrug nature, which allows for a longer duration of action and a more controlled release of the active compound terbutaline. This results in fewer side effects and a more sustained therapeutic effect compared to other beta2-agonists .
Actividad Biológica
Bambuterol is a long-acting beta-2 adrenergic agonist primarily used in the management of asthma and other conditions characterized by bronchospasm. As a prodrug of terbutaline, it undergoes metabolic conversion to release terbutaline, which exerts its therapeutic effects. This article provides a detailed examination of the biological activity of this compound, including pharmacokinetics, clinical efficacy, and its interaction with biological systems.
Pharmacokinetics
This compound demonstrates unique pharmacokinetic properties that influence its clinical use. Key pharmacokinetic parameters include:
- Absorption : After oral administration, peak plasma concentrations of this compound are typically reached within 1 to 3 hours. The mean bioavailability is reported to be approximately 8.9% for a single oral dose .
- Half-life : The terminal half-life of this compound is about 12 hours following oral administration, which supports its once-daily dosing regimen. In comparison, terbutaline has a shorter half-life when administered directly .
- Metabolism : this compound is metabolized by butyrylcholinesterase (BChE) to generate terbutaline and a monocarbamate metabolite (MONO). This metabolic pathway is crucial as it influences both the duration and intensity of the drug's bronchodilator effects .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | 8.9% |
Peak Plasma Concentration | 1–3 hours post-dose |
Terminal Half-life | ~12 hours |
Mean Residence Time | 34 hours for terbutaline generated from this compound |
Clinical Efficacy
This compound has been evaluated in various clinical studies for its efficacy in treating asthma. A notable study involved administering different doses of this compound to asthmatic patients over a week-long period. The results indicated that a dose of 0.270 mg/kg was optimal in balancing clinical effects and side effects .
Case Study: Efficacy Comparison with Terbutaline
A randomized controlled trial compared the efficacy of this compound (10 mg) administered once daily with terbutaline (0.075 mg/kg) given three times daily in children aged 2-6 years. Both treatments were found to be effective, with no significant differences in peak expiratory flow (PEF) or asthma symptoms between the groups . The mean increase in morning PEF was slightly higher in the this compound group (23.3 L/min) compared to the terbutaline group (16.9 L/min) .
Biological Interactions
This compound's interaction with biological systems is significant, particularly regarding cholinesterase activity:
- Cholinesterase Inhibition : this compound has been shown to inhibit plasma cholinesterase activity significantly, with maximum inhibition observed 1–3 hours post-administration. The inhibition levels can reach up to 72% depending on the dosage and timing . This interaction may prolong neuromuscular blockade effects and is essential for understanding potential drug-drug interactions in clinical settings .
Table 2: Cholinesterase Activity Post-Bambuterol Administration
Time Post-Dose | % Inhibition of Cholinesterase Activity |
---|---|
1–3 hours | Up to 72% |
End of Dosing Interval | ~41% |
Propiedades
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZXOIAKUNOVQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048550 | |
Record name | Bambuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bambuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.69e-01 g/L | |
Record name | Bambuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The pharmacologic effects of bambuterol are at least in part attributable to stimulation through beta-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP. Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. | |
Record name | Bambuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
81732-65-2, 81732-46-9 | |
Record name | Bambuterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81732-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bambuterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081732652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bambuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bambuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAMBUTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1850G1OVC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bambuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.